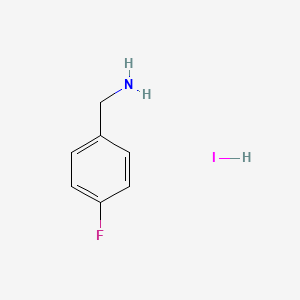

4-Fluorobenzylamine Hydroiodide, 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

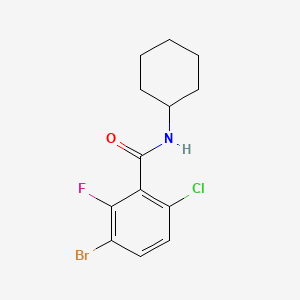

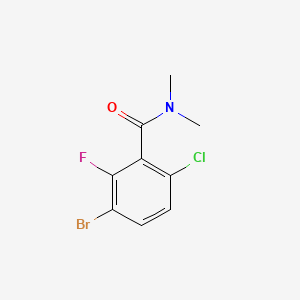

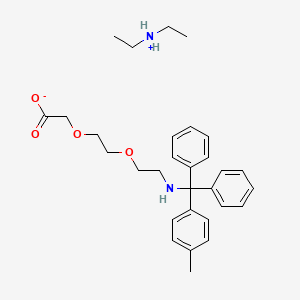

4-Fluorobenzylamine Hydroiodide is a chemical compound with the molecular formula C7H8FN·HI and a molecular weight of 253.06 . It is a solid substance at 20°C and should be stored under inert gas . It is also hygroscopic, meaning it tends to absorb moisture from the air .

Synthesis Analysis

A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) has been described, which involves a transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) . This approach could successfully be extended to borohydride exchange resin (BER), enabling a viable option for use in automated syntheses .Molecular Structure Analysis

The molecular structure of 4-Fluorobenzylamine Hydroiodide consists of a fluorobenzylamine moiety, which is a phenyl group substituted by a methanamine .Chemical Reactions Analysis

4-[18F]Fluorobenzylamine ([18F]FBA) has been used for the synthesis of 4-[18F]fluorobenzylamine-based thiol group-reactive prosthetic groups . These include 4-[18F]fluorobenzyl-2-bromoacetamide ([18F]FBBA) and 4-[18F]fluorobenzylamidopropionyl maleimide ([18F]FBAPM) .Physical And Chemical Properties Analysis

4-Fluorobenzylamine Hydroiodide appears as a white to light yellow powder or crystal . . It is soluble in water .Applications De Recherche Scientifique

Solar Cell Technology

4-Fluorobenzylamine Hydroiodide has been used to fabricate high-quality perovskite films for solar cells. It helps to retard the crystallization process of perovskite film through hydrogen bond interaction, which is crucial for creating stable and efficient solar cells .

Luminescent Devices

This compound is also significant in improving the performance of air-processed Si-based perovskite light-emitting devices. Controlling quasi-two-dimensional phases with 4-Fluorobenzylamine Hydroiodide can significantly enhance device performance .

Radiolabeling and Imaging

In chemistry, 4-Fluorobenzylamine Hydroiodide is used in the synthesis of prosthetic groups for radiolabeling, which is a critical step in creating imaging agents for medical diagnostics .

Mécanisme D'action

Target of Action

The primary target of 4-Fluorobenzylamine Hydroiodide is the perovskite film used in solar cells . It interacts with the film to improve its quality and enhance its performance .

Mode of Action

4-Fluorobenzylamine Hydroiodide (F-PMAI) retards the crystallization process of the perovskite film through hydrogen bond interaction between F− and FA+ . It also reduces the (111) facet surface energy due to enhanced adsorption energy of F-PMAI on the (111) facet . After crystal growth, the bulky molecular is extruded to the bottom and top of the perovskite film, which can passivate interface defects through strong interaction between F-PMA+ and undercoordinated Pb2+/I− .

Biochemical Pathways

The introduction of 4-Fluorobenzylamine Hydroiodide facilitates the formation of large perovskite grains and (111) preferred orientation with a reduced trap-state density . This promotes charge carrier transportation, thereby enhancing the performance and stability of the device .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which could potentially influence its distribution and bioavailability.

Result of Action

The use of 4-Fluorobenzylamine Hydroiodide in the fabrication of perovskite/silicon tandem solar cells (TSCs) has resulted in a champion efficiency of 30.05% . The devices also exhibit excellent long-term thermal and light stability without encapsulation .

Action Environment

The action of 4-Fluorobenzylamine Hydroiodide is influenced by the environment in which it is used. For instance, in the fabrication of perovskite films, the compound is introduced in a two-step hybrid process involving evaporation and solution . This process is used to fabricate conformal growth of perovskite film on textured silicon substrates .

Safety and Hazards

4-Fluorobenzylamine Hydroiodide is classified as a combustible liquid and may be corrosive to metals . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, eye protection, and face protection . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Propriétés

IUPAC Name |

(4-fluorophenyl)methanamine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.HI/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTUISCIGMWMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FIN |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2097121-30-5 |

Source

|

| Record name | 4-Fluorobenzylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine, 98%](/img/structure/B6288794.png)

![Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct](/img/structure/B6288795.png)

![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)

![2,2'-[1,2-Phenylenebis(oxy)]diethanamine dihydrochloride, 95%](/img/structure/B6288812.png)

![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)

![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)

![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)

![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)

![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)